N-(2-Nitro-5-chlorobenzoyl)morpholine
Description
N-(2-Nitro-5-chlorobenzoyl)morpholine is a morpholine derivative featuring a benzoyl backbone substituted with a nitro group at the ortho position (C2) and a chlorine atom at the meta position (C5) on the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as the amine component in this compound.
Properties
Molecular Formula |
C11H11ClN2O4 |
|---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
(5-chloro-2-nitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-1-2-10(14(16)17)9(7-8)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
IPSDETHIBCFNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural Features of Morpholine Derivatives
Key Observations :
- Electron Effects : The nitro and chloro groups in this compound increase the electrophilicity of the benzoyl ring, enhancing reactivity toward nucleophilic substitution compared to morpholine-triazine derivatives, where electron-donating morpholine groups reduce triazine ring electrophilicity .
- Rigidity vs. Flexibility: The rigid benzoyl backbone contrasts with the flexible amino acid side chains in triazine derivatives () and the ester-linked prodrug in , suggesting differences in bioavailability and target binding.
Table 2: Comparative Physicochemical Properties
Chemical Space and Diversity
- Quaternary Stereocenters : highlights that quaternary stereocenters in morpholine peptidomimetics expand chemical diversity and influence bioactivity. While this compound lacks stereocenters, its planar aromatic system may occupy distinct regions of chemical space, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
- Heterocycle Impact : Thiadiazole derivatives () and triazine analogs () demonstrate how alternate heterocycles modulate electronic properties and biological targeting compared to benzoyl-morpholine systems .
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